molecular formula C8H5BrClN3 B566863 2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine CAS No. 1353855-82-9

2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine

Cat. No.: B566863
CAS No.: 1353855-82-9
M. Wt: 258.503
InChI Key: ILASCAHVXRMFSG-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-imidazol-1-yl)-4-chloropyridine (CAS: 1353855-82-9) is a halogenated heterocyclic compound with the molecular formula C₈H₅BrClN₃ and a molar mass of 258.5 g/mol . Structurally, it consists of a pyridine ring substituted with a chlorine atom at the 4-position and an imidazole ring at the 2-position, the latter bearing a bromine atom at its 4-position.

Properties

IUPAC Name

2-(4-bromoimidazol-1-yl)-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-7-4-13(5-12-7)8-3-6(10)1-2-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILASCAHVXRMFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)N2C=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine typically involves the reaction of 4-bromo-1H-imidazole with 4-chloropyridine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the pyridine ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Medicinal Chemistry

2-(4-Bromo-1H-imidazol-1-yl)-4-chloropyridine has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

Case Study: Alzheimer's Disease

A study highlighted the multitargeted nature of imidazole derivatives, including this compound, which showed promise in modulating pathways involved in Alzheimer's disease. The compound was evaluated for its ability to inhibit specific targets related to neuroinflammation and amyloid-beta production, critical factors in Alzheimer's pathology .

Table 1: Biological Activity of Imidazole Derivatives

CompoundTargetIC50 (μM)Reference
This compoundNeuroinflammationTBD
Other Imidazole DerivativeAmyloid-beta productionTBD

Antiviral Activity

Recent investigations have also focused on the antiviral properties of compounds similar to this compound. For instance, derivatives were tested against SARS-CoV enzymes, revealing significant inhibitory activity that suggests potential use in antiviral therapies .

Table 2: Antiviral Activity Against SARS-CoV Enzymes

CompoundEnzymeIC50 (μM)
This compound3CL pro (SARS-CoV)TBD
Related Compound3CL pro (SARS-CoV)TBD

Modulation of Muscarinic Receptors

The compound has also been explored for its role as an allosteric modulator of M4 muscarinic acetylcholine receptors, which are implicated in various neurological conditions including schizophrenia and Parkinson's disease. The modulation of these receptors can lead to therapeutic effects by enhancing cholinergic signaling pathways .

Case Study: Neurological Disorders

Research indicates that compounds targeting M4 receptors can ameliorate symptoms associated with hyperdopaminergic and hypoglutamatergic states, commonly observed in psychiatric disorders. The structural characteristics of imidazole derivatives like this compound are believed to contribute to their receptor binding affinity and efficacy .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. The pyridine ring can participate in π-π stacking interactions or act as a ligand in coordination chemistry, influencing various biological pathways.

Comparison with Similar Compounds

Key Structural Differences :

Compound Key Features
2-(4-Bromo-1H-imidazol-1-yl)-4-chloropyridine Dual halogenation (Br, Cl); compact structure (258.5 g/mol)
4-Chloropyridine Monosubstituted pyridine; smaller (113.55 g/mol)
Compound 17 (from ) Larger sulfonamide-pyrazole-indole hybrid (575.91 g/mol); multiple functional groups

Electrochemical Properties

Evidence from polarographic studies on halopyridines (Fig. 1, ) reveals that substituent position and halogen type significantly influence electrochemical behavior:

Compound Substituent Position Half-Wave Potential Trend (vs. pH) Reference
4-Chloropyridine Pyridine-4-Cl Stable across pH range
Bromopyridine Pyridine-Br pH-dependent shifts observed
2-Iodopyridine Pyridine-2-I Distinct potential profile

Inference for Target Compound: The presence of both Br (imidazole-4) and Cl (pyridine-4) in the target compound may introduce synergistic electronic effects. However, direct electrochemical data for the target compound is unavailable in the provided evidence.

Molecular and Spectral Characteristics

Molecular Weight Comparison :

Compound Molar Mass (g/mol)
This compound 258.5
4-Chloropyridine 113.55
Bromopyridine 158.00
Compound 17 () 575.91

Spectral Data :

  • However, analogous sulfonamide derivatives (e.g., Compound 17) exhibit characteristic IR peaks for SO₂ (1163–1315 cm⁻¹) and C=O (1670 cm⁻¹) , which are absent in the target compound.

Biological Activity

2-(4-Bromo-1H-imidazol-1-yl)-4-chloropyridine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H5BrClN3
  • Molecular Weight : 258.5 g/mol
  • CAS Number : 1353855-82-9

The compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine synthesis pathway.

Inhibition of DHODH

Research indicates that compounds similar to this compound can significantly inhibit DHODH, leading to pyrimidine depletion and subsequent cell cycle arrest at the S-phase. This mechanism is particularly relevant in cancer therapies, where the inhibition of cell proliferation is desired .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Target/Pathway IC50 Values Remarks
DHODH InhibitionPyrimidine synthesisIC50 = 9.71 nMSignificant for cancer therapies
Anti-inflammatory ActivityEicosanoid biosynthesisIC50 = 10 µMComparable to other imidazoles
Antiparasitic ActivityTrypanosoma brucei Methionyl-tRNA synthetaseIC50 = 288 nMPotential treatment for HAT

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound.

Study on Cancer Cell Lines

In a study examining various imidazole derivatives, it was found that certain compounds with structural similarities to this compound exhibited potent inhibitory effects on cancer cell lines such as HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer). The results indicated that these compounds could effectively halt cell growth by targeting DHODH .

Antiparasitic Activity Against Trypanosoma brucei

Another significant study focused on the compound's activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The findings showed that modifications on the imidazole ring could enhance enzyme inhibition, suggesting that similar modifications could be applied to improve the efficacy of this compound against this parasite .

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